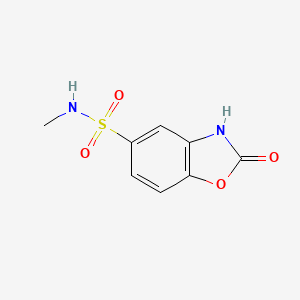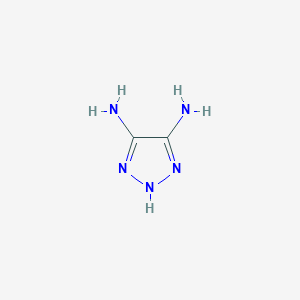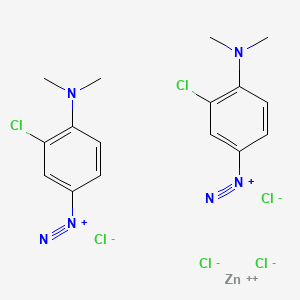
N-(2-Ethyl-2-hexenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-2-hexenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group attached to a 2-ethyl-2-hexenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-2-hexenyl)aniline typically involves the reaction of aniline with 2-ethyl-2-hexenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is catalyzed by acids or bases to facilitate the nucleophilic addition of the aniline to the aldehyde group of 2-ethyl-2-hexenal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and cost-effectiveness. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
N-(2-Ethyl-2-hexenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
科学的研究の応用
N-(2-Ethyl-2-hexenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Ethyl-2-hexenyl)aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The 2-ethyl-2-hexenyl chain may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
- N-(2-Ethylhexyl)aniline
- N-(2-Hydroxyethyl)aniline
- N-(2-Methyl-2-hexenyl)aniline
Uniqueness
N-(2-Ethyl-2-hexenyl)aniline is unique due to the presence of the 2-ethyl-2-hexenyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
特性
CAS番号 |
68258-67-3 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
N-[(E)-2-ethylhex-2-enyl]aniline |
InChI |
InChI=1S/C14H21N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-11,15H,3-5,12H2,1-2H3/b13-9+ |
InChIキー |
BYYMMAFVCCUWRF-UKTHLTGXSA-N |
異性体SMILES |
CCC/C=C(\CC)/CNC1=CC=CC=C1 |
正規SMILES |
CCCC=C(CC)CNC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
iridium(III)](/img/structure/B13781928.png)


![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)






![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
